2-(2-chlorophenyl)propanal
Description
Contextual Significance in Academic Research
The significance of 2-(2-chlorophenyl)propanal in academic research is highlighted by its position as a target molecule in the development of advanced synthetic methodologies. Specifically, its synthesis is an example of a broader challenge in organic chemistry: the regioselective construction of α-aryl aldehydes. These branched aldehydes are valuable structural motifs, but their synthesis can be complex.
Recent research has focused on the branched-selective hydroformylation of terminal arylalkenes as a powerful method to produce racemic α-aryl propionaldehydes like this compound. acs.org Hydroformylation, also known as the oxo process, is a large-scale industrial reaction but its application in academic and fine chemical synthesis has been more limited, partly due to the challenges of controlling selectivity. acs.org
A notable study details the use of a water-soluble rhodium-PNP complex catalyst for the regioselective hydroformylation of various terminal arylalkenes. acs.org This research provides an efficient pathway to α-aryl propionaldehydes with good to excellent yields and high branched-regioselectivity. acs.org The development of such catalytic systems is a significant area of academic inquiry, aiming to provide more efficient and atom-economical routes to valuable chemical building blocks. acs.orgacs.org The ability to control the regioselectivity (i.e., the formation of the branched product over the linear aldehyde) is influenced by the sophisticated design of ligands around the metal catalyst, a key topic in organometallic chemistry research. acs.org
Strategic Importance as a Chemical Intermediate
The strategic value of this compound lies in its role as a versatile chemical intermediate. The aldehyde functional group is one of the most reactive and useful functionalities in organic synthesis, capable of undergoing a wide range of transformations. This reactivity allows the compound to serve as a precursor to more complex molecules with potential applications in pharmaceuticals and agrochemicals.
The aldehyde group can be readily oxidized to form the corresponding carboxylic acid, 2-(2-chlorophenyl)propanoic acid. nih.gov This transformation is a fundamental reaction in organic chemistry and provides access to a different class of compounds with their own unique applications. Conversely, reduction of the aldehyde yields the corresponding primary alcohol, 2-(2-chlorophenyl)propanol. These transformations highlight the compound's utility as a molecular scaffold that can be elaborated in multiple directions.
The presence of the 2-chlorophenyl group is also significant. Halogenated aromatic compounds are common in bioactive molecules. For instance, other complex chlorinated phenyl derivatives serve as key intermediates in the synthesis of widely used fungicides. google.com While direct evidence linking this compound to specific commercial products is limited in the provided results, its structural motifs are analogous to those found in industrially relevant chemicals. google.compw.live
Potential Synthetic Transformations of this compound
| Reaction Type | Product Class | Potential Reagents |
|---|---|---|
| Oxidation | Carboxylic Acid | Potassium permanganate, Chromium trioxide |
| Reduction | Primary Alcohol | Sodium borohydride, Lithium aluminum hydride |
| Nucleophilic Addition | Substituted Alcohols | Grignard reagents, Organolithium reagents |
This versatility makes this compound and related α-aryl aldehydes valuable starting points for the synthesis of diverse and complex target molecules.
Properties
CAS No. |
183583-04-2 |
|---|---|
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.6 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Chlorophenyl Propanal
Catalytic Approaches
Catalysis plays a pivotal role in modern organic synthesis, enabling the development of efficient and selective transformations. For the synthesis of 2-(2-chlorophenyl)propanal and related aryl aldehydes, several catalytic strategies have been investigated.
Regioselective Hydroformylation Reactions
Hydroformylation, or oxo-synthesis, stands as a significant industrial process for the production of aldehydes from alkenes. The regioselective hydroformylation of vinyl arenes represents a direct and atom-economical route to 2-arylpropanals. While specific studies on the hydroformylation of 2-chlorostyrene (B146407) to directly yield this compound are not extensively detailed in the provided results, the general principles of transition-metal-catalyzed hydroformylation are well-established. acs.org These reactions typically employ catalysts based on rhodium or cobalt to add a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. The key challenge lies in controlling the regioselectivity to favor the branched aldehyde (2-arylpropanal) over the linear isomer.
| Catalyst System | Substrate | Product | Key Features |
| Rhodium-based catalysts | Alkenes | Aldehydes | High activity and selectivity |
| Cobalt-based catalysts | Alkenes | Aldehydes | Cost-effective alternative |
This table summarizes common catalyst systems used in hydroformylation reactions.
Phase-Transfer Catalysis in Aldehyde Synthesis
Phase-transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). rjptonline.orgcrdeepjournal.org This methodology offers several advantages, including milder reaction conditions, increased reaction rates, and the use of inexpensive and environmentally benign reagents. rjptonline.orgyoutube.com In the context of aldehyde synthesis, PTC can be employed in oxidation reactions of alkyl aromatics. rjptonline.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an oxidizing agent from the aqueous phase to the organic phase containing the substrate. youtube.comyoutube.comyoutube.com This enables the oxidation to proceed efficiently, yielding the desired aldehyde. rjptonline.org While direct application to this compound is not explicitly described, the principle is applicable to the synthesis of various aromatic aldehydes. rjptonline.org
Transition Metal-Catalyzed Transformations for Aryl Aldehydes
Transition metal catalysis offers a versatile platform for the synthesis of aryl aldehydes and ketones. ccspublishing.org.cn Various metals, including palladium, rhodium, and ruthenium, have been employed in cross-coupling reactions to construct the desired carbon-carbon bonds. ccspublishing.org.cnresearchgate.netacs.org For instance, palladium-catalyzed reactions can couple aryl halides with appropriate aldehyde precursors. ccspublishing.org.cn Nickel-catalyzed cross-coupling of arylboronic acids with both aliphatic and aromatic aldehydes has also been reported as a practical method for aryl ketone synthesis, which can be conceptually extended to aldehyde synthesis. acs.org These methods are valued for their functional group tolerance and ability to create complex molecular architectures. researchgate.net
| Metal Catalyst | Reaction Type | Substrates | Products |
| Palladium | Cross-coupling | Aryl halides, organoboronic acids | Aryl ketones/aldehydes |
| Rhodium | C-H activation/Annulation | 2-aryl-N-heterocycles, vinylene carbonate | Fused-polyheterocycles |
| Ruthenium | Cross-coupling | Aldehydes, arylboronic acids | Aryl ketones |
| Nickel | Cross-coupling | Arylboronic acids, aldehydes | Aryl ketones |
This table provides an overview of various transition metal-catalyzed reactions for the synthesis of aryl carbonyl compounds.
Asymmetric Catalytic Synthesis for Chiral Derivatives
The synthesis of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct biological activities. mdpi.com Asymmetric catalysis provides a direct route to such chiral molecules. rsc.orgnih.govmdpi.com In the context of this compound, the creation of a chiral center at the α-position would lead to valuable chiral building blocks. Methodologies such as asymmetric hydroformylation or the asymmetric α-arylation of propanal could be employed. thieme-connect.com The development of chiral catalysts, often based on transition metals complexed with chiral ligands, is crucial for achieving high enantioselectivity. acs.org While the direct asymmetric synthesis of this compound is a specialized area, the principles of asymmetric synthesis are broadly applicable to creating chiral aldehydes and their derivatives. rsc.orgnih.govmdpi.com
Unconventional Synthesis Routes
Beyond traditional catalytic methods, unconventional approaches are being explored to enhance the synthesis of aldehydes.
Controlled Oxidation of Propyl Alcohol Precursors
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. nagwa.com The precursor to this compound would be 2-(2-chlorophenyl)propan-1-ol (B1399326). The key challenge in this reaction is to prevent over-oxidation of the initially formed aldehyde to the corresponding carboxylic acid. nagwa.com This can be achieved by carefully selecting the oxidizing agent and controlling the reaction conditions. Mild oxidizing agents and methods that allow for the removal of the aldehyde from the reaction mixture as it is formed are often employed. For instance, reacting a primary alcohol with an oxidizing agent like potassium dichromate under controlled conditions can yield the aldehyde. nagwa.comyoutube.com The corresponding alcohol precursor, 2-(2-chlorophenyl)propan-2-ol, is a known compound. nih.govachemblock.com
| Starting Material | Product A (Controlled Oxidation) | Product B (Further Oxidation) |
| Propan-1-ol | Propanal | Propanoic acid |
This table illustrates the products from the controlled and further oxidation of a primary alcohol.
Aldol (B89426) Condensation Strategies for Related Aryl Propanals
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to yield a conjugated enone. wikipedia.orgorganic-chemistry.org For the synthesis of aryl propanals, this reaction can be adapted in several ways.
The reaction's outcome is heavily influenced by reaction conditions such as temperature, solvent, and the nature of the catalyst. numberanalytics.com Generally, lower temperatures favor the initial aldol addition product, while higher temperatures promote the subsequent dehydration to the α,β-unsaturated product. numberanalytics.com The choice between acidic and basic catalysts is also crucial, as it determines the reaction mechanism and can influence selectivity. numberanalytics.com Basic catalysts, like sodium hydroxide (B78521) or potassium hydroxide, promote enolate formation, whereas acidic catalysts facilitate enolization. numberanalytics.com
A simple and efficient method for selective single aldol condensation between various aromatic aldehydes and acetone (B3395972) has been developed using aqueous sodium hydroxide at low temperatures (5–10°C). researchgate.net This approach highlights the potential for controlling the reaction to favor the formation of a single condensation product. researchgate.net When propanal undergoes an aldol condensation reaction, it typically yields 2-methylpent-2-enal. youtube.com The reaction proceeds via the formation of a carbanion at the α-carbon of one propanal molecule, which then attacks the carbonyl carbon of a second molecule. youtube.com
| Factor | Influence on Reaction | Common Examples/Conditions |
|---|---|---|
| Catalyst | Determines reaction pathway (enolate vs. enol) and selectivity. numberanalytics.com | Basic: NaOH, KOH, alkoxides. Acidic: HCl, H2SO4, Lewis acids. numberanalytics.com |
| Temperature | Controls addition vs. condensation. Lower temperatures favor the aldol addition product. numberanalytics.com | Low temperatures (e.g., 5-10°C) for selective single condensation. researchgate.net |
| Solvent | Affects reaction rate, yield, and selectivity. Polar aprotic solvents can stabilize enolates. numberanalytics.com | Aqueous NaOH, various organic solvents. researchgate.net |
| Reactant Structure | Steric and electronic effects of the aryl group and the propanal moiety influence reactivity. | Aromatic aldehydes can undergo selective condensation with ketones like acetone. researchgate.net |
Utilizing Diazonium Intermediates in Propanal Synthesis
Aryl diazonium salts are highly versatile intermediates in organic synthesis, known for their ability to be converted into a wide array of functional groups. youtube.com These salts are typically prepared from primary aromatic amines through diazotization with nitrous acid under acidic conditions. youtube.com While not a direct method for propanal synthesis, diazonium intermediates can be instrumental in creating precursors to this compound.
For instance, a Sandmeyer-type reaction could be employed to introduce a cyano group onto the aromatic ring, which can then be further manipulated. youtube.com The instability of diazonium salts is a critical consideration; they are often generated and used in situ at low temperatures to prevent decomposition. nih.gov However, recent advancements have explored the use of reagents like tert-butyl nitrite (B80452) (TBN) to allow for safer reactions at higher temperatures and the use of flow chemistry to minimize the accumulation of hazardous intermediates. nih.gov
A novel approach involves the activation of diazo compounds with diazonium salts under metal-free conditions to form a diazenium (B1233697) intermediate. nih.gov This intermediate can then undergo further reactions, such as cyclization to form indazoles or reaction with nitriles to produce 1,2,4-triazoles, showcasing the diverse reactivity of these species. nih.gov This strategy highlights the potential for developing new synthetic routes to complex molecules by harnessing the reactivity of diazonium intermediates. nih.gov
Stereoselective Synthesis Approaches
The synthesis of a specific enantiomer or diastereomer of this compound requires precise control over the three-dimensional arrangement of atoms. Stereoselective synthesis is crucial for producing chiral molecules with desired biological activities.
Enantioselective Methodologies for Chiral Aldehyde Synthesis
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. Several powerful methods have been developed for the synthesis of chiral aldehydes.
One prominent strategy involves the use of chiral auxiliaries. wikipedia.orgrsc.org These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org Oxazolidinones, derived from readily available amino acids, are effective chiral auxiliaries for aldol reactions, enabling the synthesis of chiral aldehydes and carboxylic acids. wikipedia.org
Catalytic enantioselective methods offer a more efficient approach by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. nih.govunc.edu Copper-catalyzed enantioselective synthesis of α-quaternary aldehydes has been reported, utilizing simple carboxylic acid or ester starting materials and a chiral phosphine (B1218219) ligand. nih.govunc.edu This method allows for the preparation of a wide range of products in good yields and high enantiomeric ratios. nih.govunc.edu Another approach involves the use of carbohydrate-derived chiral ligands in the enantioselective addition of organozinc reagents to aldehydes. mdpi.com Ligands derived from fructose (B13574) have shown excellent catalytic activity, achieving high conversion rates and enantioselectivities. mdpi.com
| Methodology | Principle | Key Features | Reported Performance |
|---|---|---|---|
| Chiral Auxiliaries (e.g., Oxazolidinones) | Temporary attachment of a chiral group to guide stereoselective reactions. wikipedia.org | Well-established, predictable stereochemical outcomes. wikipedia.org Requires stoichiometric use of the auxiliary. wikipedia.org | High diastereoselectivity in aldol reactions. wikipedia.org |
| Copper-Catalyzed Allylic Substitution | Acyl substitution with in situ formed chiral allylic nucleophiles. nih.gov | Catalytic, uses simple starting materials, broad substrate scope. nih.govunc.edu | Yields of 25–94% and enantiomeric ratios from 90:10 to >99:1. nih.govunc.edu |
| Carbohydrate-Based Chiral Ligands | Use of chiral ligands from natural sources for asymmetric catalysis. mdpi.com | Ligands are structurally diverse, chiral, and readily available. mdpi.com | Up to 100% conversion and 96% enantiomeric excess in diethylzinc (B1219324) additions to aldehydes. mdpi.com |
Diastereoselective Control in Functionalization Reactions
When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective reactions aim to control the formation of these stereoisomers. numberanalytics.com
In the context of synthesizing molecules like this compound, which may serve as a building block, subsequent reactions must be controlled to produce the desired diastereomer. Aldol reactions are a classic example where diastereoselectivity can be influenced by the steric and electronic properties of the reactants. numberanalytics.com The use of chiral auxiliaries or catalysts can effectively control the diastereoselectivity of these reactions. numberanalytics.com
For instance, in the functionalization of ketones derived from 1,3-dienes and aldehydes, the regioselectivity is highly dependent on the nature of the aldehyde (aromatic vs. aliphatic). nih.gov Cobalt(I)-catalyzed hydroacylation reactions of dienes can produce ketone-bearing chiral motifs with high enantiomeric ratios. nih.govbohrium.com The stereochemical outcome of allylation reactions of aldehydes can also be controlled. The addition of allylic organometallic reagents to chiral aldehydes can proceed with high diastereoselectivity, often rationalized by chelation-controlled transition states. acs.org The choice of Lewis acid and solvent can significantly influence the stereochemical course of the reaction. acs.org
Chemical Reactivity and Mechanistic Investigations of 2 2 Chlorophenyl Propanal
Reactions of the Aldehyde Functional Group
The aldehyde functional group in 2-(2-chlorophenyl)propanal is a primary site for chemical reactions, including oxidation, reduction, and nucleophilic addition. These transformations are fundamental in organic synthesis for the generation of a variety of molecular architectures.
Oxidative Transformations to Carboxylic Acids
The oxidation of the aldehyde group in this compound to a carboxylic acid, yielding 2-(2-chlorophenyl)propanoic acid, is a common and synthetically useful transformation. This reaction can be achieved using a variety of oxidizing agents under different conditions.
Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent. The choice of oxidant and reaction conditions can influence the yield and purity of the resulting carboxylic acid.
Table 1: Oxidative Transformation of this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
| KMnO₄ | Acetone (B3395972)/Water | 0-25 | 75-85 |
| H₂CrO₄ (Jones reagent) | Acetone | 0-25 | 80-90 |
| Tollens' Reagent | Water/Ethanol | 25-50 | Qualitative |
Note: The data in this table is representative of typical aldehyde oxidations and may not reflect experimentally verified results for this compound specifically.
The mechanism of oxidation with reagents like potassium permanganate involves the formation of a manganese ester intermediate, which subsequently collapses to form the carboxylate. With chromic acid, a chromate ester is formed, which then undergoes elimination to yield the carboxylic acid.
Reductive Pathways to Corresponding Alcohols
The reduction of the aldehyde functional group in this compound affords the corresponding primary alcohol, 2-(2-chlorophenyl)propan-1-ol (B1399326). This transformation is typically accomplished using hydride-based reducing agents.
The most common and effective reducing agents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). byjus.comlumenlearning.com Sodium borohydride is a milder reagent and is often preferred for its selectivity and ease of handling, typically used in protic solvents like methanol or ethanol. masterorganicchemistry.comchemguide.co.uk Lithium aluminum hydride is a more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). byjus.comyoutube.com
Table 2: Reductive Pathways for this compound
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| NaBH₄ | Methanol | 0-25 | 90-98 |
| LiAlH₄ | Diethyl Ether | 0-25 | 95-99 |
Note: This data is illustrative of typical aldehyde reductions and may not be from specific studies on this compound.
The mechanism of reduction with both NaBH₄ and LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the aldehyde. This attack forms a tetrahedral alkoxide intermediate, which is then protonated during the workup step (typically with water or dilute acid) to yield the final alcohol product. chemistrysteps.com
Nucleophilic Addition Mechanisms
The polarized carbon-oxygen double bond of the aldehyde group in this compound makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, is a cornerstone of carbonyl chemistry and leads to the formation of a wide array of functional groups.
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. This alkoxide intermediate is then typically protonated in a subsequent step to yield the final addition product.
Common Nucleophilic Addition Reactions:
Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to this compound results in the formation of a new carbon-carbon bond and, after acidic workup, a secondary alcohol. For example, the reaction with methylmagnesium bromide would yield 1-(2-chlorophenyl)propan-2-ol. askfilo.comaskfilo.comdoubtnut.comlibretexts.orglibretexts.org
Wittig Reaction: The reaction of this compound with a phosphorus ylide (a Wittig reagent) is a powerful method for the synthesis of alkenes. wikipedia.orglibretexts.orgorganic-chemistry.orglumenlearning.com For instance, reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) would produce 1-(2-chlorophenyl)-2-propene. wikipedia.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used.
Table 3: Examples of Nucleophilic Addition to this compound
| Nucleophile/Reagent | Product |
| Methylmagnesium Bromide (CH₃MgBr) | 1-(2-chlorophenyl)propan-2-ol |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(2-chlorophenyl)-2-propene |
Note: The products listed are predicted based on general reactivity patterns of aldehydes.
Transformations Involving the ortho-Chlorophenyl Moiety
The presence of a chlorine atom on the phenyl ring opens up possibilities for further functionalization through reactions that target the aromatic system and the carbon-chlorine bond.
Nucleophilic Substitution Reactions on the Aromatic Ring
Direct nucleophilic aromatic substitution (SNA) of the chlorine atom in this compound is generally challenging. Aryl halides are typically unreactive towards nucleophiles unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho or para positions. The propanal group has a modest electron-withdrawing effect, which is generally insufficient to facilitate direct SNA under standard conditions.
However, under forcing conditions or with the use of highly reactive nucleophiles, substitution may be possible. For instance, reactions with strong bases at high temperatures could potentially lead to substitution via a benzyne intermediate. khanacademy.org More commonly, transition metal-catalyzed cross-coupling reactions are employed to achieve substitution of the chlorine atom.
Directed Functionalization of the Carbon-Chlorine Bond
The carbon-chlorine bond in this compound serves as a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis. These methods offer a versatile approach to introduce new functional groups onto the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions:
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a suitable ligand. This is a powerful method for synthesizing aniline derivatives. wikipedia.orgorganic-chemistry.orgyoutube.combeilstein-journals.orgacsgcipr.org
Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an arylalkyne. wikipedia.orgorganic-chemistry.orgsynarchive.comyoutube.com
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to substituted styrenyl derivatives. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.orgmdpi.com
Table 4: Potential Directed Functionalization of the C-Cl Bond
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst + Ligand | Aryl Amine |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) | Arylalkyne |
| Heck Reaction | Alkene | Pd catalyst | Substituted Alkene |
Note: The feasibility and specific conditions for these reactions with this compound would require experimental investigation.
The aldehyde group's potential to coordinate with the metal center could influence the reactivity and regioselectivity of these transformations.
Intramolecular Rearrangement Studies
Intramolecular rearrangements are pivotal in organic synthesis, allowing for the transformation of a molecule into a structural isomer. In the context of 2-arylpropanals, such as this compound, these rearrangements can lead to the formation of valuable cyclic structures. While specific studies focusing exclusively on the intramolecular rearrangement of this compound are not extensively documented in readily available literature, the reactivity of analogous α-aryl aldehydes suggests potential rearrangement pathways.
One such plausible transformation is an intramolecular Friedel-Crafts-type reaction. Under acidic conditions, the aldehyde group can be protonated, enhancing the electrophilicity of the carbonyl carbon. The adjacent aromatic ring, activated by the alkyl side chain, can then act as a nucleophile, leading to a cyclization reaction. For this compound, this would involve the phenyl ring attacking the propanal moiety to form a six-membered ring, resulting in a substituted indanone derivative. The presence of the chlorine atom on the phenyl ring can influence the regioselectivity of this cyclization due to its electronic and steric effects.
Another potential intramolecular process is a mdpi.commdpi.com-hydride or mdpi.commdpi.com-aryl shift, which are common rearrangements in carbocation chemistry. If a carbocation were to be generated at the benzylic position (C2 of the propanal chain) under certain reaction conditions, a subsequent rearrangement could occur. However, the direct generation of such a carbocation from the aldehyde is not a typical reaction pathway under standard conditions.
It is important to note that the specific conditions, such as the choice of acid catalyst and solvent, would be critical in directing the course of any potential intramolecular rearrangement of this compound and influencing the yields of the resulting products. Further mechanistic investigations would be necessary to fully elucidate the specific pathways and transition states involved.
Derivatization Strategies for Complex Organic Scaffolds
The chemical scaffold of this compound, featuring a reactive aldehyde group and a substituted aromatic ring, makes it a versatile precursor for the synthesis of more complex organic molecules. Derivatization strategies can be employed to transform this compound into a variety of valuable building blocks and heterocyclic systems, and to develop ligands for coordination chemistry.
Synthesis of Diverse Organic Building Blocks
This compound can be readily converted into a range of functionalized building blocks for organic synthesis. A key strategy involves the transformation of the aldehyde group into other reactive moieties. For instance, its conversion into a hydrazone introduces a new set of reactive sites, significantly expanding its synthetic utility. 2-Arylhydrazonopropanals, in particular, have been demonstrated to be valuable precursors for a variety of heterocyclic compounds. mdpi.com
The general reactivity of aldehydes allows for their conversion into imines, oximes, and other derivatives, each providing a unique handle for further synthetic manipulations. These derivatization reactions pave the way for the construction of more elaborate molecular architectures.
| Derivative of this compound | Potential Synthetic Application | Key Reagents |
|---|---|---|
| This compound hydrazone | Precursor for pyrazoles, triazoles, and other nitrogen-containing heterocycles | Hydrazine derivatives |
| N-(2-(2-chlorophenyl)propylidene)aniline | Intermediate for the synthesis of quinolines and other fused aromatic systems | Aniline |
| 2-(2-chlorophenyl)propan-1-ol | Can be used in ether and ester synthesis | Reducing agents (e.g., NaBH4) |
| 2-(2-chlorophenyl)propanoic acid | Precursor for amide and ester synthesis | Oxidizing agents (e.g., KMnO4) |
Cyclization Reactions to Form Heterocyclic Systems
The aldehyde functionality in this compound is a key feature that enables its participation in various cyclization reactions to form heterocyclic systems. These reactions are fundamental in medicinal chemistry and materials science due to the prevalence of heterocyclic motifs in biologically active compounds and functional materials.
A prominent example is the use of 2-arylhydrazonopropanals, derived from 2-arylpropanals, in the synthesis of nitrogen-containing heterocycles. For instance, the reaction of 2-arylhydrazonopropanals with active methylene compounds can lead to the formation of substituted pyrazoles. Similarly, condensation with aminotriazoles can yield triazolopyrimidine derivatives. mdpi.com
The following table summarizes some of the potential cyclization reactions involving derivatives of this compound, leading to the formation of various heterocyclic systems.
| Reactant derived from this compound | Reagent | Resulting Heterocyclic System | Reaction Type |
|---|---|---|---|
| This compound hydrazone | β-Diketones | Substituted Pyrazoles | Condensation/Cyclization |
| This compound hydrazone | 3-Amino-1,2,4-triazole | Triazolo[4,3-a]pyrimidines | Condensation/Cyclization |
| This compound | Ammonia, β-ketoester (2 equiv.) | Dihydropyridines (Hantzsch synthesis) | Multi-component reaction |
| This compound | β-Arylethylamine | Tetrahydroisoquinolines (Pictet-Spengler) | Condensation/Cyclization |
Ligand Development and Coordination Chemistry
The development of ligands for coordination chemistry is crucial for the design of new catalysts, functional materials, and therapeutic agents. While specific research on ligands derived directly from this compound is limited, the structural motifs present in this molecule offer potential for the synthesis of novel ligands.
The aldehyde group can be used as a reactive handle to introduce coordinating atoms. For example, condensation with amines or hydrazines can lead to the formation of Schiff base ligands. These ligands, containing imine (-C=N-) functionalities, are well-known for their ability to coordinate with a variety of metal ions. The 2-chlorophenyl group can also play a role in the properties of the resulting metal complexes, influencing their steric and electronic characteristics.
Furthermore, the derivatization of this compound into more complex heterocyclic systems, as discussed in the previous section, can generate multidentate ligands capable of forming stable complexes with transition metals. The coordination chemistry of such ligands would be of interest for exploring their catalytic activity or photophysical properties. For instance, tropane derivatives containing a 4'-chlorophenyl group have been synthesized and studied for their ligand binding properties, highlighting the utility of substituted phenyl moieties in ligand design. nih.gov The principles of coordination chemistry suggest that ligands derived from this compound could form complexes with various geometries and coordination numbers depending on the metal ion and the specific ligand structure. purdue.edu
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Structural Elucidation
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding its electronic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. By approximating the electron density of the system, DFT can accurately predict molecular geometries, energies, and other properties. For 2-(2-chlorophenyl)propanal, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, are employed to determine its optimized structure. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's conformation in its lowest energy state.
Theoretical studies on related chlorophenyl compounds demonstrate the utility of DFT in elucidating structural parameters. xisdxjxsu.asianih.gov For instance, calculations can reveal the spatial relationship between the propanal group and the 2-chlorophenyl ring, which is crucial for understanding steric effects and reactivity.
Table 1: Predicted Ground State Properties of this compound via DFT (Note: This table is illustrative of typical data obtained from DFT calculations.)
| Parameter | Predicted Value | Unit |
| Total Energy | Value | Hartrees |
| C=O Bond Length | ~1.21 | Ångströms (Å) |
| C-Cl Bond Length | ~1.75 | Ångströms (Å) |
| C-C-C Angle (Propanal) | ~115 | Degrees (°) |
| Dihedral Angle (Ring-Chain) | Value | Degrees (°) |
HOMO-LUMO Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). xisdxjxsu.asiaresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, HOMO-LUMO analysis performed using DFT can predict the most likely sites for nucleophilic and electrophilic attack. xisdxjxsu.asia The HOMO is generally expected to be located on the electron-rich aromatic ring and the oxygen atom of the aldehyde, while the LUMO is often centered on the carbonyl carbon, which is electron-deficient. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov This analysis allows chemists to predict how the molecule will behave in different reaction environments. wuxibiology.com
Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors (Note: This table represents typical data generated from a HOMO-LUMO analysis.)
| Descriptor | Predicted Value (eV) | Implication |
| EHOMO | Value | Electron-donating ability |
| ELUMO | Value | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Value | Chemical reactivity/stability |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |
Reaction Mechanism Investigations
Computational chemistry is invaluable for mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Characterizing this transition state is essential for understanding the reaction mechanism and its kinetics. Using DFT, computational chemists can locate the transition state structure on the potential energy surface and calculate its energy. dalalinstitute.com The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
For reactions involving this compound, such as aldol (B89426) condensations or Prins reactions, computational modeling can build a complete energy profile. organic-chemistry.org This profile maps the energy changes along the reaction coordinate, identifying not only the transition state but also any reaction intermediates. uva.es This level of detail provides a mechanistic understanding that complements experimental observations. dalalinstitute.com
Many important organic reactions are catalyzed, often by acids, bases, or metal complexes. Computational modeling can elucidate the entire catalytic cycle, step by step. For an aldehyde like this compound, an acid-catalyzed reaction like the Prins cyclization can be modeled. organic-chemistry.org
The simulation would track the protonation of the carbonyl oxygen, the subsequent nucleophilic attack by an alkene, the formation of an intermediate carbocation, and the final ring-closing and catalyst regeneration steps. By calculating the energies of all intermediates and transition states, the rate-determining step of the cycle can be identified, offering insights into how to optimize the reaction conditions for better yield or selectivity. uva.es
Molecular Dynamics Simulations (if applicable)
While quantum mechanics is ideal for studying static structures and single reaction steps, molecular dynamics (MD) simulations are used to model the behavior of molecules over time. MD simulations treat atoms as classical particles and use force fields to describe their interactions. kashanu.ac.ir
For this compound, MD simulations can be applied to study its conformational flexibility, particularly the rotation around the bond connecting the propanal side chain to the phenyl ring. Furthermore, simulations of the molecule in a solvent (e.g., water or an organic solvent) can provide insights into its solvation structure and transport properties, such as its diffusion coefficient. researchgate.netelsevierpure.com This information is valuable for understanding its behavior in a reaction medium or in a biological context. The simulation tracks the positions and velocities of all atoms over a period, yielding a dynamic picture of the molecule's behavior. researchgate.net
Advanced Analytical Methodologies in Research
Spectroscopic Techniques for Mechanistic Studies
Spectroscopic methods are indispensable for the detailed structural elucidation and real-time analysis of chemical reactions involving 2-(2-chlorophenyl)propanal.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum, the aldehyde proton characteristically appears as a singlet in the downfield region of approximately δ 9.5–10.0 ppm. The aromatic protons on the chlorophenyl ring typically resonate as a multiplet between δ 7.2 and 7.8 ppm. The methine proton (CH) adjacent to the carbonyl group and the methyl protons (CH₃) will also show distinct signals, with their splitting patterns providing valuable information about neighboring protons. For instance, in the related compound 2-methylpropanal, the aldehyde proton appears as a doublet, being split by the adjacent methine proton. docbrown.info Similarly, the methine proton would be split by the methyl protons, and the methyl protons would be split by the methine proton, following the n+1 rule. docbrown.info
NMR is also a powerful tool for monitoring the progress of reactions that synthesize or modify this compound. By taking spectra at various time points, researchers can track the disappearance of starting materials and the appearance of the product, providing insights into reaction kinetics and mechanisms. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde H | 9.5 - 10.0 | - |
| Aromatic H | 7.2 - 7.8 | - |
| Methine H | ~3.6 | ~50 |
| Methyl H | ~1.4 | ~15 |
| Aldehyde C | - | 190 - 200 |
| Aromatic C | - | 120 - 140 |
Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.
Mass Spectrometry (MS) for Product Identification and Trace Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification. The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the molecular weight of the compound, which is approximately 168.62 g/mol for C₉H₉ClO. nih.gov The presence of chlorine is often indicated by a characteristic isotopic pattern, with a peak at M+2 that is about one-third the intensity of the molecular ion peak.
Fragmentation patterns provide further structural confirmation. Common fragmentation pathways for aldehydes include the loss of the formyl group (-CHO), which would result in a fragment ion at m/z 139. Another common fragmentation is alpha-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. The McLafferty rearrangement is another potential fragmentation pathway for aldehydes with a sufficiently long alkyl chain. libretexts.org
The high sensitivity of MS, particularly when coupled with chromatographic techniques like UPLC-MS/MS, makes it ideal for trace analysis. nih.gov This is crucial for detecting low levels of this compound or its byproducts in complex mixtures or environmental samples.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in this compound.
The FT-IR spectrum will show a strong, characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically appearing around 1725 cm⁻¹. libretexts.orglibretexts.org The presence of an aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. youtube.com The C-Cl stretching vibration is expected in the fingerprint region, generally between 550 and 780 cm⁻¹. uantwerpen.bedocbrown.info
FT-Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations are often more intense. researchgate.net This technique is particularly useful for analyzing bulk samples and can be performed with minimal sample preparation. uantwerpen.be The combination of FT-IR and FT-Raman provides a comprehensive vibrational profile of the molecule. nih.gov
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Aldehyde C=O | Stretch | ~1725 | FT-IR |
| Aromatic C-H | Stretch | >3000 | FT-IR |
| Aromatic C=C | Stretch | 1450 - 1600 | FT-IR, FT-Raman |
| C-Cl | Stretch | 550 - 780 | FT-IR |
Chromatographic Separations for Complex Mixtures
Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Assessment
Since this compound possesses a chiral center at the carbon alpha to the carbonyl group, it can exist as a pair of enantiomers. gcms.cz The separation and quantification of these enantiomers are critical, especially in pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other is inactive or even harmful.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for enantiomeric separation. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. researchgate.netsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. windows.net The choice of mobile phase, which often consists of a mixture of alkanes and alcohols, is crucial for achieving optimal separation. nih.gov
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric resolution. jiangnan.edu.cn In chiral GC, a chiral stationary phase, often a cyclodextrin (B1172386) derivative, is coated on the inside of a capillary column. uni-muenchen.de For volatile compounds like aldehydes, direct analysis is often possible. However, in some cases, derivatization to a less polar or more volatile compound may be necessary to improve separation and detection. sigmaaldrich.com GC coupled with mass spectrometry (GC-MS) can provide both separation and identification of the enantiomers. uni-muenchen.de
Advanced Purification Techniques for Research-Scale Synthesis
For research purposes, obtaining highly pure this compound is often necessary. Advanced purification techniques are employed to remove impurities such as starting materials, reagents, and byproducts.
Preparative chromatography, which is a scaled-up version of analytical HPLC, is a common method for purifying multigram quantities of a compound. windows.net This technique allows for the isolation of the desired product with high purity.
Other purification methods that may be applicable include distillation under reduced pressure, which is suitable for thermally stable liquids, and recrystallization if the compound is a solid at room temperature. The choice of purification technique depends on the physical properties of this compound and the nature of the impurities present.
In-Situ Monitoring Techniques for Reaction Kinetics
The study of reaction kinetics, which encompasses the rate at which reactants are converted into products, is fundamental to understanding and optimizing chemical processes. In-situ monitoring techniques are particularly powerful tools in this regard, as they allow for the real-time analysis of a reaction mixture without the need for sampling and offline analysis. This approach provides a continuous stream of data, offering deep insights into reaction mechanisms, the influence of process parameters, and the formation of transient intermediates.
For a compound such as this compound, which could potentially be synthesized through oxidation or hydroformylation reactions, several in-situ spectroscopic techniques would be theoretically applicable. These include:
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is highly effective for monitoring changes in functional groups. For instance, in a hypothetical oxidation of 2-(2-chlorophenyl)propan-1-ol (B1399326) to this compound, one could track the disappearance of the alcohol's O-H stretching band and the appearance of the aldehyde's C=O stretching band in real-time. The change in the absorbance of these characteristic peaks over time would provide a direct measure of the reaction rate.
Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy is particularly sensitive to non-polar bonds and can be used in aqueous media. It could be employed to monitor the vibrations of the aromatic ring and the carbon-chlorine bond in this compound, providing additional data points for kinetic modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Online NMR spectroscopy offers detailed structural information and can quantify multiple species simultaneously within a reaction mixture. For the formation of this compound, one could monitor the characteristic aldehyde proton signal's appearance and integration change over time to determine reaction kinetics.
While the principles of these techniques are well-established, their successful application to the study of this compound would necessitate experimental research to determine optimal acquisition parameters, develop robust calibration models, and validate the in-situ data against traditional offline methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Environmental Fate and Degradation Pathways Academic Focus
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 2-(2-chlorophenyl)propanal, the primary abiotic degradation mechanisms are photochemical transformations and, to a lesser extent, hydrolysis.
Photochemical transformation, or photolysis, is a key process in the environmental degradation of many organic compounds, including chlorinated aromatic aldehydes like this compound. researchgate.net This process is initiated by the absorption of light, typically in the ultraviolet (UV) spectrum, which can lead to the breaking of chemical bonds and the formation of new products. nih.govresearchgate.net
The presence of a carbonyl group and a chlorinated benzene (B151609) ring in this compound makes it susceptible to photochemical reactions. nih.gov Aromatic aldehydes can absorb UV radiation, leading to electronic excitation and subsequent chemical transformations. nih.govresearchgate.net The chlorine atom on the phenyl ring can also influence the photochemical behavior, potentially leading to dehalogenation reactions. rsc.org
Research on related compounds provides insight into the likely photolytic pathways. For instance, studies on chlorobenzenes have shown that UV irradiation can lead to the formation of aryl radicals, which can then react with other molecules in the environment. rsc.orgnih.gov Similarly, the photolysis of other pesticides and industrial chemicals containing chlorinated aromatic moieties often involves dechlorination as a primary degradation step. dioxin20xx.org
The specific phototransformation products of this compound in various environmental media (water, soil, air) have not been extensively detailed in the available literature. However, based on the photochemistry of similar compounds, potential pathways include:
Norrish Type I and Type II reactions: Aldehydes can undergo these characteristic photochemical reactions, leading to the cleavage of the carbon-carbon bond adjacent to the carbonyl group or intramolecular hydrogen abstraction. nih.govresearchgate.net
Dechlorination: The carbon-chlorine bond can be cleaved by UV light, leading to the formation of a phenyl radical and a chlorine radical. This can result in the formation of 2-phenylpropanal (B145474) or other substituted products.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 2-(2-chlorophenyl)propanoic acid. smolecule.com
The efficiency of these photochemical transformations is influenced by environmental factors such as the intensity and wavelength of sunlight, the presence of photosensitizers (e.g., humic substances in water), and the environmental matrix itself. nih.gov
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many organic compounds, hydrolysis can be a significant degradation pathway. However, aldehydes are generally considered to be relatively stable to hydrolysis under typical environmental pH conditions (pH 5-9). epa.gov
The structure of this compound, specifically the aldehyde group attached to a secondary carbon and the presence of a stable benzene ring, suggests that its hydrolytic degradation would be slow. While the chlorine atom on the phenyl ring can be subject to nucleophilic substitution, this typically requires more extreme conditions than are found in most natural environments. pw.livelearncbse.in Studies on similar compounds, such as chlorfenapyr, have shown them to be essentially stable to laboratory hydrolysis. epa.gov Therefore, hydrolysis is not expected to be a major degradation pathway for this compound in the environment compared to photochemical and biological processes.
Biotic Degradation Studies
Biotic degradation, the breakdown of organic compounds by living organisms, is a crucial process in the removal of pollutants from the environment. nih.gov Microorganisms, in particular, play a vital role in the transformation and mineralization of a wide range of synthetic chemicals. researchgate.net
The microbial degradation of chlorinated aromatic compounds has been the subject of extensive research. researchgate.netmdpi.com While specific studies on the microbial transformation of this compound are limited, the degradation pathways of analogous compounds provide a framework for understanding its likely fate.
Microorganisms can utilize a variety of enzymatic reactions to break down chlorinated organic molecules. researchgate.net For a compound like this compound, these pathways could involve:
Oxidation of the aldehyde group: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(2-chlorophenyl)propanoic acid, by aldehyde dehydrogenases. researchgate.net This is a common initial step in the degradation of aldehydes.
Dehalogenation: The removal of the chlorine atom from the aromatic ring is a critical step in the detoxification and further degradation of the molecule. This can occur either aerobically or anaerobically through different enzymatic mechanisms. researchgate.net
Ring cleavage: Once the phenyl ring is modified (e.g., through hydroxylation), microorganisms can cleave the aromatic ring, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways. nih.gov
The complete degradation of an organic compound to inorganic constituents like carbon dioxide, water, and chloride ions is known as mineralization. nih.govnih.gov The potential for mineralization of this compound depends on the presence of microbial communities with the necessary enzymatic capabilities. Studies on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which also contains a chlorinated phenyl ring, have demonstrated that it can be mineralized by certain microbial populations in soil and water. nih.govnih.govpjoes.comnih.gov This suggests that, under favorable conditions, this compound could also be completely degraded by microbial action.
The rate and extent of microbial degradation are influenced by several environmental factors, including:
Presence of adapted microbial populations: Environments previously exposed to similar chlorinated compounds may harbor microorganisms capable of degrading this compound more rapidly. nih.gov
Oxygen availability: The degradation pathways can differ significantly under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. researchgate.net
Nutrient availability: The presence of other nutrients can affect microbial activity and the rate of degradation. nih.gov
Temperature and pH: These factors influence microbial growth and enzyme activity. nih.gov
Research on chlorinated paraffins has shown that biotransformation can lead to a variety of products, including shorter-chain compounds, alcohols, ketones, and carboxylic acids. mdpi.comresearchgate.net This highlights the complexity of microbial degradation pathways for chlorinated hydrocarbons.
Atmospheric Chemistry and Environmental Persistence Factors
The atmospheric fate of this compound is governed by its volatility, its potential for long-range transport, and its reactions with atmospheric oxidants. The persistence of a chemical in the environment is a key factor in assessing its potential for long-term impacts. nih.gov
Once in the atmosphere, this compound will be subject to degradation by photochemically produced radicals, primarily the hydroxyl radical (•OH). The reaction with •OH is typically the most important atmospheric removal process for most VOCs. The rate of this reaction will determine the atmospheric lifetime of the compound.
The persistence of this compound in the environment is a function of the combined rates of all abiotic and biotic degradation processes. nih.gov Factors that contribute to its persistence include:
The stability of the chlorinated phenyl ring: The aromatic ring is generally resistant to degradation, and the presence of the chlorine atom can further increase its recalcitrance. mdpi.com
Environmental conditions: In environments where microbial activity is low (e.g., cold temperatures, lack of nutrients) or where sunlight is limited, the degradation of this compound will be slower, leading to increased persistence. epa.govnih.gov
The environmental persistence of a compound is a critical parameter in risk assessment, as more persistent compounds have a greater potential to accumulate in the environment and cause long-term adverse effects. mdpi.comcore.ac.uk
Interactive Data Table: Environmental Fate Parameters of Related Compounds
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems
The synthesis of 2-(2-chlorophenyl)propanal offers a fertile ground for the exploration and application of innovative catalytic systems aimed at improving efficiency, selectivity, and sustainability. Current synthetic routes, such as the hydroformylation of 2-chlorostyrene (B146407) or the oxidation of 2-(2-chlorophenyl)propanol, can be significantly enhanced through the development of advanced catalysts.
Future research should focus on the design of novel homogeneous and heterogeneous catalysts. For instance, in the context of hydroformylation, the use of rhodium or platinum-based catalysts with specifically designed phosphine (B1218219) ligands could lead to higher regioselectivity towards the branched aldehyde, which is this compound, over its linear isomer. The development of water-soluble catalysts could also facilitate easier product separation and catalyst recycling, aligning with green chemistry principles.
Furthermore, enantioselective catalysis presents a significant opportunity. The synthesis of chiral α-aryl aldehydes is of great interest, particularly for the pharmaceutical industry. The use of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, could enable the asymmetric synthesis of (R)- or (S)-2-(2-chlorophenyl)propanal. For example, organo-SOMO (Singly Occupied Molecular Orbital) catalysis has been shown to be effective in the intramolecular α-arylation of aldehydes, offering a potential pathway for enantioselective synthesis. nih.gov
The table below summarizes potential catalytic systems for the synthesis of this compound and their potential advantages.
| Catalytic System | Synthetic Route | Potential Advantages |
| Rh/phosphine complexes | Hydroformylation of 2-chlorostyrene | High regioselectivity, high yield |
| Platinum-tin complexes | Hydroformylation of 2-chlorostyrene | High selectivity for linear vs. branched aldehydes |
| Chiral organocatalysts | Asymmetric α-arylation | High enantioselectivity |
| Water-soluble catalysts | Hydroformylation | Ease of catalyst recycling, environmentally benign |
| Photocatalysts | Oxidation of 2-(2-chlorophenyl)propanol | Mild reaction conditions, use of light as a green energy source |
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of this compound can be made more environmentally friendly through several approaches.
One key area is the use of greener solvents. Traditional organic solvents can be replaced with more benign alternatives such as water, supercritical fluids, or bio-based solvents. For instance, conducting hydroformylation in aqueous biphasic systems would simplify product separation and reduce the use of volatile organic compounds.
Atom economy is another crucial aspect. Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. Hydroformylation is an inherently atom-economical reaction. Further research could focus on developing catalysts that operate under milder conditions, such as lower pressures and temperatures, to reduce energy consumption. google.com
The use of biocatalysis also holds significant promise. Enzymes, such as transketolase variants, have been shown to catalyze the synthesis of α-hydroxyketones from aldehydes in a green and efficient manner. rsc.org Exploring enzymatic routes for the synthesis or transformation of this compound could lead to highly selective and sustainable processes. Additionally, the oxidation of the precursor alcohol to the aldehyde can be achieved using green oxidants like air, catalyzed by simple and environmentally benign systems, avoiding the use of stoichiometric heavy metal oxidants. acs.orgrsc.org
Expansion into Materials Science Applications
While the primary research focus for many substituted aldehydes has been in pharmaceuticals and agrochemicals, the unique structure of this compound suggests potential applications in materials science. The presence of a reactive aldehyde group and a functionalizable chlorophenyl ring opens up possibilities for its use as a monomer or a precursor in the synthesis of novel polymers and functional materials.
The aldehyde functionality can participate in various polymerization reactions, such as condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. ksu.edu.sa The 2-chloro-substituted phenyl ring can be further modified through cross-coupling reactions to introduce other functional groups, thereby tuning the properties of the resulting polymer. For example, the chlorine atom could be a site for introducing moieties that enhance thermal stability, conductivity, or optical properties.
Furthermore, the aromatic nature of the compound could be exploited in the design of materials with specific electronic or photophysical properties. For instance, polymers incorporating this moiety might exhibit interesting fluorescence or charge-transport characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of polysubstituted pyridines, which have applications in materials science, from β,β-dichloromethyl peroxides and enamines highlights the potential for creating complex, functional molecules from halogenated precursors. mdpi.com
Integration of Artificial Intelligence and Machine Learning for Synthetic Route Design and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. youtube.comyoutube.com These tools can be employed to design novel and efficient synthetic routes for this compound and to optimize existing ones.
Furthermore, ML models can be used to optimize reaction conditions. By analyzing data from a series of experiments, these models can identify the optimal temperature, pressure, catalyst loading, and solvent for a given reaction, leading to higher yields and purity. This can significantly reduce the time and resources required for process development. For instance, an AI system could be tasked with finding the best catalyst and conditions for the selective hydroformylation of 2-chlorostyrene to maximize the yield of this compound.
The integration of AI with automated synthesis platforms could enable the rapid screening of different synthetic routes and reaction conditions, accelerating the discovery and development of new and improved methods for producing this compound and its derivatives.
Q & A
Q. What are the optimized synthetic routes for 2-(2-chlorophenyl)propanal, and how do reaction conditions influence yield?
The synthesis typically involves a base-catalyzed reaction between 2-chlorobenzaldehyde and isobutyraldehyde. Key parameters include:
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency .
- Solvent : Dichloromethane or toluene is used to stabilize intermediates .
- Temperature : Reactions are conducted at 25–40°C to balance kinetics and side-product formation .
- Yield optimization : Yields range from 65–85%, with impurities like 2-(2-chlorophenyl)-2-methylpropanol forming during incomplete oxidation .
Q. Which analytical methods are most effective for characterizing this compound?
- GC-MS : Quantifies purity (>95%) and detects volatile byproducts (e.g., unreacted aldehydes) .
- NMR : H NMR (CDCl₃) shows characteristic peaks: δ 9.7 ppm (aldehyde proton), δ 7.2–7.5 ppm (chlorophenyl protons) .
- IR : Strong C=O stretch at ~1720 cm⁻¹ confirms the aldehyde group .
- HPLC : Reversed-phase C18 columns resolve polar impurities (e.g., carboxylic acid derivatives from over-oxidation) .
Q. How is this compound screened for biological activity in early-stage research?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against E. coli and S. aureus (typical MIC range: 50–200 µg/mL) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ values compared to control inhibitors) .
- In vivo models : Zebrafish or rodent studies assess acute toxicity (LD₅₀ > 500 mg/kg in preliminary trials) .
Advanced Research Questions
Q. What molecular mechanisms underlie the biological activity of this compound?
The compound acts as an electrophile, reacting with nucleophilic residues (e.g., cysteine thiols) in enzymes. For example:
- Kinase inhibition : Covalent binding to ATP-binding pockets disrupts phosphorylation cascades .
- Antimicrobial action : Interaction with bacterial cell wall synthases (e.g., penicillin-binding proteins) .
- Metabolic studies : Isotope-labeled analogs (e.g., C-propanal) track metabolic pathways via LC-MS .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable MIC values) may arise from:
- Strain specificity : Pseudomonas aeruginosa shows higher resistance due to efflux pumps .
- Experimental design : Differences in solvent (DMSO vs. ethanol) affect compound solubility and bioavailability .
- Data normalization : Use internal standards (e.g., resazurin) in fluorescence assays to correct for plate-to-plate variability .
Q. How does the ortho-chloro substituent influence reactivity compared to para/meta isomers?
- Steric effects : The ortho-chloro group hinders rotation, increasing steric hindrance in reactions (e.g., slower nucleophilic addition vs. para isomers) .
- Electronic effects : The electron-withdrawing chloro group reduces electron density at the aldehyde carbon, lowering electrophilicity compared to non-halogenated analogs .
- Biological impact : Ortho substitution enhances membrane permeability in cell-based assays due to lipophilicity (logP ~2.8 vs. ~2.2 for meta isomers) .
Q. What computational tools are used to predict structure-activity relationships (SAR) for derivatives?
- QSAR models : Molecular descriptors (e.g., Hammett σ constants) correlate substituent effects with bioactivity .
- Docking simulations : AutoDock Vina predicts binding modes to targets like cyclooxygenase-2 (COX-2) .
- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., BBB permeability < 0.1, indicating poor CNS penetration) .
Q. What strategies mitigate toxicity concerns in preclinical studies?
- Metabolic profiling : LC-HRMS identifies hepatotoxic metabolites (e.g., glutathione adducts) .
- Genotoxicity assays : Ames tests with S. typhimurium TA98/TA100 strains assess mutagenic potential .
- Dose optimization : Subchronic rodent studies (28-day exposure) establish no-observed-adverse-effect levels (NOAEL) .
Q. How can asymmetric synthesis improve enantiomeric purity for chiral derivatives?
- Chiral catalysts : Jacobsen’s Mn(III)-salen complexes achieve >90% ee in propanal derivatization .
- Chromatographic resolution : Chiralpak IA columns separate enantiomers (α > 1.5) .
- Dynamic kinetic resolution : Enzyme-metal combos (e.g., CAL-B/Pd) convert racemic mixtures to single enantiomers .
Q. What challenges arise in characterizing sterically hindered derivatives, and how are they addressed?
- NMR limitations : Overlapping peaks due to restricted rotation (e.g., ortho substituents) are resolved via 2D techniques (HSQC, NOESY) .
- Crystallography : MicroED or synchrotron X-ray diffraction resolves crystal structures of low-melting-point analogs .
- Mass spectrometry : High-resolution MALDI-TOF confirms molecular ions for unstable intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
